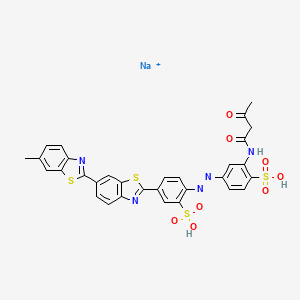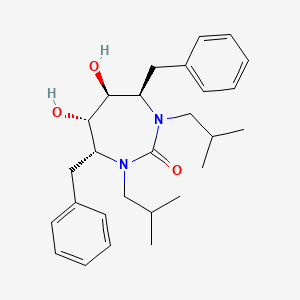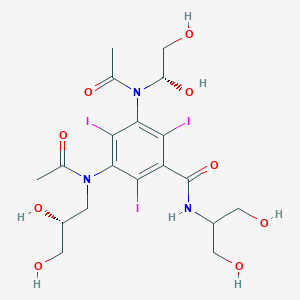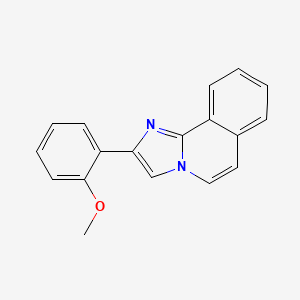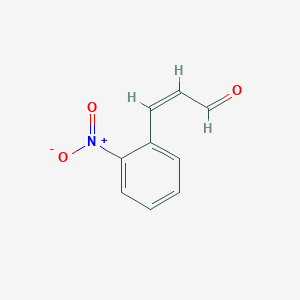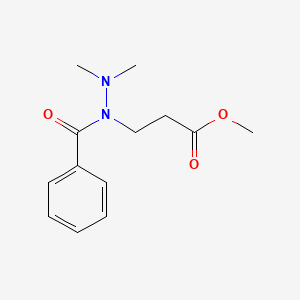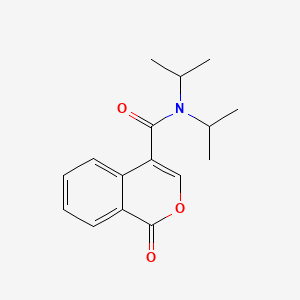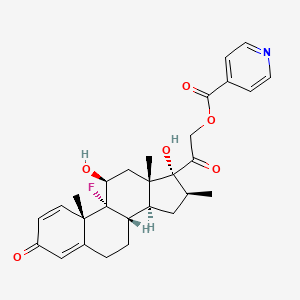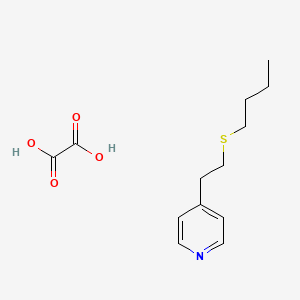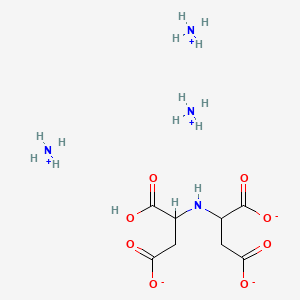
Aspartic acid, N-(1,2-dicarboxyethyl)-, triammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aspartic acid, N-(1,2-dicarboxyethyl)-, triammonium salt is a chemical compound that belongs to the class of amino acids. It is a derivative of aspartic acid, where the amino group is substituted with a 1,2-dicarboxyethyl group, and the compound is neutralized with three ammonium ions. This compound is known for its chelating properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aspartic acid, N-(1,2-dicarboxyethyl)-, triammonium salt can be synthesized through the reaction of maleic anhydride with ammonia and sodium hydroxide. The reaction involves the formation of iminodisuccinic acid, which is then neutralized with ammonium ions to form the triammonium salt. The reaction conditions typically involve elevated temperatures and controlled pH levels to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where maleic anhydride is reacted with ammonia and sodium hydroxide in water at elevated temperatures. The resulting solution is then treated with ammonium hydroxide to form the triammonium salt. The product is typically obtained as a concentrated aqueous solution, which can be further processed to obtain solid forms through spray-drying or other drying techniques .
Chemical Reactions Analysis
Types of Reactions
Aspartic acid, N-(1,2-dicarboxyethyl)-, triammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where the ammonium ions are replaced with other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of aspartic acid, such as its oxides, reduced forms, and substituted derivatives. These products have different properties and applications depending on their chemical structure .
Scientific Research Applications
Aspartic acid, N-(1,2-dicarboxyethyl)-, triammonium salt has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions and processes.
Biology: Studied for its role in biological systems, particularly in amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug delivery agent and in the treatment of certain medical conditions.
Mechanism of Action
The mechanism of action of aspartic acid, N-(1,2-dicarboxyethyl)-, triammonium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then be utilized in various chemical and biological processes. The molecular targets and pathways involved include metal ion transport and regulation, as well as interactions with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to aspartic acid, N-(1,2-dicarboxyethyl)-, triammonium salt include:
Tetrasodium iminodisuccinate: A sodium salt of iminodisuccinic acid with similar chelating properties.
Aspartic acid, N-(1,2-dicarboxyethyl)-, tetrasodium salt: Another derivative of aspartic acid with sodium ions instead of ammonium ions.
Uniqueness
This compound is unique due to its specific ammonium ion composition, which provides distinct properties compared to its sodium counterparts. This uniqueness makes it suitable for specific applications where ammonium ions are preferred over sodium ions .
Properties
CAS No. |
415719-09-4 |
|---|---|
Molecular Formula |
C8H20N4O8 |
Molecular Weight |
300.27 g/mol |
IUPAC Name |
triazanium;2-[(1-carboxy-2-carboxylatoethyl)amino]butanedioate |
InChI |
InChI=1S/C8H11NO8.3H3N/c10-5(11)1-3(7(14)15)9-4(8(16)17)2-6(12)13;;;/h3-4,9H,1-2H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17);3*1H3 |
InChI Key |
UVHKAZCMMQAJAD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)NC(CC(=O)[O-])C(=O)[O-])C(=O)[O-].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



